Diethyl 1H-indole-2,3-dicarboxylate

Description

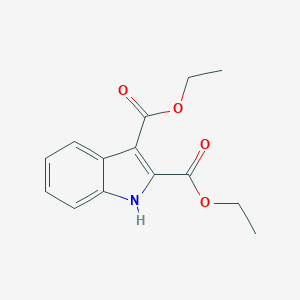

Structure

3D Structure

Properties

IUPAC Name |

diethyl 1H-indole-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-18-13(16)11-9-7-5-6-8-10(9)15-12(11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRLQZPDQPXNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568405 | |

| Record name | Diethyl 1H-indole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128942-88-1 | |

| Record name | Diethyl 1H-indole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 1H-indole-2,3-dicarboxylate chemical properties

An In-depth Technical Guide to Diethyl 1H-indole-2,3-dicarboxylate: Synthesis, Properties, and Reactivity

Introduction

This compound is a prominent member of the indole family, a class of heterocyclic aromatic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its rigid bicyclic framework, featuring a benzene ring fused to a pyrrole ring, is substituted with two reactive ethyl ester groups at the 2- and 3-positions. This specific arrangement of functional groups makes it an exceptionally versatile and valuable intermediate in synthetic organic chemistry.

This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of the chemical properties of this compound. We will delve into its synthesis, detailed physical and spectroscopic characteristics, and explore its rich chemical reactivity, underpinned by field-proven insights and established experimental protocols.

Synthesis of the Indole Scaffold

The construction of the this compound core is most classically achieved through methods that form the pyrrole ring. The Fischer indole synthesis is a cornerstone reaction in this regard, involving the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde.[2][4] For 2,3-dicarboxylate substituted indoles, a common strategy involves the reaction of arylhydrazines with diethyl acetylenedicarboxylate or related dicarbonyl compounds. Another powerful approach is the Reissert indole synthesis, which provides a pathway to construct the indole ring system with specific substitutions.[5] More contemporary methods, such as rhodium-catalyzed C-H annulation of arylhydrazines with maleates, offer alternative and efficient routes.[6]

General Synthetic Workflow: Fischer Indole Synthesis

The diagram below illustrates the conceptual workflow for a Fischer-type synthesis, which remains a fundamental strategy for creating the indole nucleus.

Caption: N-Alkylation of the indole core.

Reactions of the Ester Groups

The two diethyl ester functionalities are gateways to a vast array of derivatives.

1. Saponification (Hydrolysis)

The esters can be hydrolyzed under basic conditions (e.g., NaOH or KOH in aqueous ethanol) to yield the corresponding 1H-indole-2,3-dicarboxylic acid. This dicarboxylic acid is a key intermediate for further transformations. [7]

-

Protocol 1: Synthesis of 1H-Indole-2,3-dicarboxylic acid [7] 1. Dissolve this compound in a mixture of ethanol and water. 2. Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH). 3. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. 4. Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid product. 5. Collect the solid product by filtration, wash with cold water, and dry.

2. Amide Coupling

The dicarboxylic acid, or the esters themselves via aminolysis, can be coupled with various amines to form indole-2,3-dicarboxamides. These amide derivatives are a cornerstone of many medicinal chemistry programs, as the amide bond is a key structural feature in biologically active molecules. [7][8]The synthesis of these amides often employs standard peptide coupling reagents (e.g., HATU, HOBt) to activate the carboxylic acids.

Electrophilic Aromatic Substitution

While the electron-withdrawing ester groups at positions 2 and 3 deactivate the heterocyclic core, the benzene ring can still undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. These reactions typically require harsher conditions than for unsubstituted indole, and the substitution pattern is directed by the indole nitrogen to positions C4, C5, C6, and C7.

Applications in Research and Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, and this compound serves as a powerful starting material for accessing novel therapeutics. [2][3]

-

Anticancer and Antimicrobial Agents : By modifying the ester groups into various amides and other functional groups, libraries of compounds can be synthesized and screened for biological activity. Indole-2-carboxamides, for instance, have shown significant potential as anticancer and antitubercular agents. [7][8]* Functional Materials : The conjugated π-system of the indole nucleus imparts interesting electronic and photophysical properties. Derivatives of this compound are explored in materials science for applications in organic electronics and nonlinear optics. [9][10]* Agrochemicals : The biological activity of indole derivatives extends to agrochemical research, where they serve as templates for the development of new pesticides and herbicides. [9]

Conclusion

This compound is a high-value synthetic intermediate whose chemical properties are defined by the interplay of its indole core and dual ester functionalities. Its well-established synthesis, predictable reactivity at the nitrogen and ester positions, and the biological significance of the indole scaffold make it an indispensable tool for chemists in academia and industry. A thorough understanding of its chemical behavior, as outlined in this guide, is essential for leveraging its full potential in the design and synthesis of novel molecules for pharmaceutical and material science applications.

References

-

Supplementary Information Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Ni, Y., et al. (2012). Diethyl 3,3′-(phenylmethylene)bis(1H-indole-2-carboxylate). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2725. Retrieved from [Link]

-

Marx, A., et al. (2011). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o673. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 3-amino-1H-indole-1,2-dicarboxylate. Retrieved from [Link]

-

Farrell, K. L., et al. (2018). Reactions of Diethylazo‐Dicarboxylate with Frustrated Lewis Pairs. Chemistry – A European Journal, 24(51), 13426-13429. Retrieved from [Link]

-

Chemsigma. (n.d.). diethyl-4-1H-indole-2,3-dicarboxylate [128942-88-1]. Retrieved from [Link]

-

Wang, X., et al. (2011). Diethyl indolizine-1,3-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o123. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]

-

Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 53, 60. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 341(8), 487-495. Retrieved from [Link]

- CoLab. (n.d.). Reaction of Indole-2,3-dicarboxylic Anhydride with Grignard Reagents: Synthesis of 2-Acylindoles.

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). American Chemical Society. Retrieved from [Link]

-

de Sousa, M. A., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 7(5), 1138-1153. Retrieved from [Link]

-

Almanza-Sánchez, R., et al. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 20(5), 8753-8767. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 107516-75-6[Diethyl1H-indole-2,6-dicarboxylate]. Retrieved from [Link]

-

Wang, C., et al. (2022). Synthesis of C3-functionalized indole derivatives via Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with electron-rich arenes. RSC Advances, 12(35), 22961-22965. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl indole-2,3-dicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]

-

Ni, Y., et al. (2012). Diethyl 3,3'-(phenyl-methyl-ene)bis-(1H-indole-2-carboxyl-ate). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2725. Retrieved from [Link]

-

Wang, Y., et al. (2022). Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74-79. Retrieved from [Link]

-

Al-Zoubi, R. M. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34226-34249. Retrieved from [Link]

-

Riu, F., et al. (2019). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 24(20), 3757. Retrieved from [Link]

Sources

- 1. Diethyl 3,3′-(phenylmethylene)bis(1H-indole-2-carboxylate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reaction of Indole-2,3-dicarboxylic Anhydride with Grignard Reagents: Synthesis of 2-Acylindoles | CoLab [colab.ws]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Crystal structure and Hirshfeld analysis of diethyl (2E,2′E)-3,3′-[1-(8-phenylisoquinolin-1-yl)-1H-indole-2,7-diyl]diacrylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl 1H-indole-2,3-dicarboxylate: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among the vast family of indole derivatives, Diethyl 1H-indole-2,3-dicarboxylate stands out as a versatile intermediate, offering a unique platform for the synthesis of complex heterocyclic systems with significant biological activities. This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and potential applications of this compound, with a focus on its role in drug discovery and development.

I. Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, with two ethyl carboxylate groups attached to positions 2 and 3 of the indole core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 128942-88-1 | [1] |

| Molecular Formula | C₁₄H₁₅NO₄ | [1] |

| Molecular Weight | 261.27 g/mol | [1] |

| Appearance | Solid | N/A |

| Boiling Point | 397.89 °C | [1] |

| Density | 1.24 g/cm³ | [1] |

| Refractive Index | 1.593 | [1] |

| XLogP3 | 2.52130 | [1] |

II. Synthesis of this compound

The synthesis of the indole core can be achieved through various classical methods, including the Fischer, Reissert, and Japp-Klingemann reactions. More recently, modern catalytic methods have provided efficient and atom-economical routes to substituted indoles.

A. Rhodium-Catalyzed C-H Annulation: A Modern Approach

A contemporary and efficient method for the synthesis of 1H-indole-2,3-dicarboxylates involves a rhodium-catalyzed tandem C-H activation and annulation of 2-acetyl-1-phenylhydrazines with maleates. This one-step process offers a direct route to the desired indole core with good to excellent yields and tolerates a variety of functional groups on the benzene ring.[2][3]

Experimental Protocol: Rhodium-Catalyzed Synthesis of this compound (Representative)

Materials:

-

2-Acetyl-1-phenylhydrazine

-

Diethyl maleate

-

[Rh(Cp*)Cl₂]₂ (Rhodium catalyst)

-

Ag₂CO₃ (Oxidant)

-

NaOAc (Additive)

-

1,2-Dichloroethane (DCE) (Solvent)

-

Argon atmosphere

Procedure:

-

To a dried reaction vessel, add 2-acetyl-1-phenylhydrazine (1.0 equiv), diethyl maleate (1.2 equiv), [Rh(Cp*)Cl₂]₂ (2.5 mol %), Ag₂CO₃ (2.0 equiv), and NaOAc (1.0 equiv).

-

Evacuate and backfill the vessel with argon.

-

Add anhydrous 1,2-dichloroethane (DCE) via syringe.

-

Stir the reaction mixture at 100 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® and wash with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Causality Behind Experimental Choices:

-

Catalyst: The rhodium catalyst is crucial for the C-H activation of the phenylhydrazine and subsequent annulation with the maleate.

-

Oxidant: Silver carbonate (Ag₂CO₃) acts as an oxidant to facilitate the catalytic cycle.

-

Additive: Sodium acetate (NaOAc) often serves as a base and can play a role in the C-H activation step.

-

Solvent: 1,2-Dichloroethane (DCE) is a common solvent for this type of reaction, providing good solubility for the reactants and being relatively inert under the reaction conditions.

-

Inert Atmosphere: The use of an argon atmosphere prevents the oxidation of the catalyst and other sensitive reagents.

III. Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, and the two ethyl ester groups. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with their multiplicity depending on the substitution pattern. The N-H proton will likely appear as a broad singlet, and its chemical shift can be solvent-dependent. The ethyl groups will each give rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃).

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbons of the ester groups will resonate at the most downfield region (around δ 160-170 ppm). The aromatic carbons of the indole ring will appear in the range of δ 110-140 ppm. The methylene and methyl carbons of the ethyl groups will be found in the upfield region.

Table 2: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic | 7.2 - 8.2 | m | Ar-H |

| NH | 8.5 - 9.5 | br s | N-H |

| Methylene | 4.2 - 4.5 | q | -OCH₂CH₃ |

| Methyl | 1.2 - 1.5 | t | -OCH₂CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| Carbonyl | 162 - 168 | C=O | |

| Aromatic | 110 - 140 | Ar-C | |

| Methylene | 60 - 65 | -OCH₂CH₃ | |

| Methyl | 13 - 15 | -OCH₂CH₃ |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

B. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A sharp peak around 3300-3500 cm⁻¹.

-

C=O stretch (ester): A strong absorption band in the region of 1700-1730 cm⁻¹.

-

C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ range.

C. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 261, corresponding to the molecular formula C₁₄H₁₅NO₄. Fragmentation patterns may include the loss of ethoxy groups (-OEt) and other characteristic fragments.

IV. Applications in Drug Discovery and Development

The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. This compound, with its reactive ester functionalities, serves as a valuable starting material for the synthesis of more complex and biologically active indole derivatives.

A. Precursor for Bioactive Molecules

The ester groups at the C2 and C3 positions can be readily hydrolyzed to the corresponding carboxylic acids, which can then be coupled with various amines to form a library of amide derivatives. These modifications can lead to compounds with a wide range of pharmacological activities.

-

Antiviral Agents: Several studies have shown that indole-2-carboxylate and indole-3-carboxylate derivatives exhibit potent antiviral activities against a variety of viruses, including Hepatitis C virus (HCV) and Influenza A.[4][5] The dicarboxylate scaffold of this compound provides an opportunity to explore the synthesis of novel antiviral agents with potentially enhanced activity and selectivity.

-

Enzyme Inhibitors: The indole ring system is a common feature in many enzyme inhibitors. For example, indole derivatives have been developed as inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), an important target for anti-inflammatory drugs.[6] The functional groups on this compound can be modified to design and synthesize novel enzyme inhibitors with improved potency and selectivity.

-

Anticancer Agents: The indole scaffold is present in numerous anticancer drugs. Derivatives of 1H-indole-2-carboxylic acid have shown promising anti-Trypanosoma cruzi activity, the parasite responsible for Chagas disease.[7] The versatility of this compound makes it an attractive starting point for the development of new anticancer agents.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis of 1 H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of Diethyl 1H-indole-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for Diethyl 1H-indole-2,3-dicarboxylate (CAS No. 128942-88-1)[1][2][3][4][5]. Due to the limited availability of published, experimentally-verified spectra for this specific molecule, this guide leverages established principles of spectroscopic interpretation and draws upon data from closely related indole derivatives to present a comprehensive and predictive analysis. This document is designed to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering a foundational understanding of the key spectroscopic features of this important heterocyclic scaffold. The guide covers ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing predicted data, interpretation rationale, and standardized experimental protocols.

Introduction to this compound

The indole ring system is a cornerstone of numerous biologically active compounds and pharmaceuticals. This compound, a diester derivative of the indole-2,3-dicarboxylic acid, represents a versatile synthetic intermediate for the construction of more complex indole-based molecules. The precise characterization of such intermediates is paramount for ensuring the integrity and success of multi-step synthetic campaigns. Spectroscopic analysis is the gold standard for the structural elucidation and purity assessment of organic compounds. This guide provides an in-depth examination of the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the two ethyl ester groups. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar indole structures.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~8.5 - 9.5 | Broad Singlet | - |

| H-4 | ~8.0 - 8.2 | Doublet | ~8.0 |

| H-7 | ~7.6 - 7.8 | Doublet | ~8.0 |

| H-5, H-6 | ~7.2 - 7.5 | Multiplet | - |

| -OCH₂CH₃ (C2-ester) | ~4.4 | Quartet | ~7.1 |

| -OCH₂CH₃ (C3-ester) | ~4.3 | Quartet | ~7.1 |

| -OCH₂CH₃ (C2-ester) | ~1.4 | Triplet | ~7.1 |

| -OCH₂CH₃ (C3-ester) | ~1.3 | Triplet | ~7.1 |

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the multiplets in the aromatic region and accurately determining coupling constants. Deuterated chloroform (CDCl₃) is a common solvent, though deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous for observing the N-H proton, which may exchange or be broadened in other solvents.

Interpretation of ¹H NMR Data

-

Aromatic Region (7.2 - 8.2 ppm): The protons on the benzene ring of the indole nucleus will appear in this region. The H-4 proton is expected to be the most downfield-shifted aromatic proton due to the anisotropic effect of the adjacent ester group at C-3.

-

N-H Proton (8.5 - 9.5 ppm): The indole N-H proton typically appears as a broad singlet at a downfield chemical shift. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

Ethyl Ester Groups (1.3 - 1.4 ppm and 4.3 - 4.4 ppm): The two ethyl groups will each give rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield shift.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 - 170 |

| C-2, C-3a, C-7a | ~125 - 140 |

| C-3 | ~110 - 120 |

| C-4, C-5, C-6, C-7 | ~115 - 130 |

| -OCH₂CH₃ | ~60 - 65 |

| -OCH₂CH₃ | ~14 - 15 |

Authoritative Grounding: The chemical shifts of carbon atoms in heterocyclic systems are well-documented and can be predicted with reasonable accuracy using established correlation tables and computational software.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Data

Table 3: Predicted IR Absorptions for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 - 3400 | Medium, Sharp |

| C-H Stretch (Aromatic) | ~3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Medium |

| C=O Stretch (Ester) | ~1700 - 1730 | Strong |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium to Strong |

| C-O Stretch (Ester) | ~1200 - 1300 | Strong |

Trustworthiness: The presence of a strong absorption band in the region of 1700-1730 cm⁻¹ is a highly reliable indicator of the carbonyl group of the ester functionalities.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Sources

1H NMR spectrum of Diethyl 1H-indole-2,3-dicarboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Diethyl 1H-indole-2,3-dicarboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles underpinning the spectrum, presents a detailed experimental protocol for data acquisition, and offers a rigorous, peak-by-peak interpretation of the spectral data. By elucidating the relationship between molecular structure and spectral output, this guide serves as an essential resource for the structural verification and characterization of this important heterocyclic compound.

Introduction: The Indole Scaffold and the Role of NMR

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents, including the amino acid tryptophan and the anti-inflammatory drug Indomethacin.[1] this compound is a key synthetic intermediate, valued for its modifiable ester functionalities at the C2 and C3 positions, which allows for the elaboration into more complex, biologically active molecules.

Given its pivotal role, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as the most powerful and widely used analytical technique for this purpose. It provides precise information about the electronic environment, connectivity, and relative number of protons in a molecule, allowing for definitive structural elucidation. This guide explains the causality behind the observed spectral features, grounding the interpretation in the fundamental principles of chemical shift, spin-spin coupling, and integration.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule's structure to identify all chemically non-equivalent protons. The structure of this compound contains several distinct proton environments, each expected to produce a unique signal.

Diagram: Proton Environments in this compound

Caption: Molecular structure of this compound with distinct proton environments highlighted.

The molecule possesses seven unique sets of protons:

-

N-H (1H): The proton attached to the indole nitrogen.

-

Aromatic Protons (4H): H-4, H-5, H-6, and H-7 on the benzene ring portion of the indole.

-

C2-Ester Methylene (2H): The -OCH₂- protons of the ester at position 2.

-

C2-Ester Methyl (3H): The -CH₃ protons of the ester at position 2.

-

C3-Ester Methylene (2H): The -OCH₂- protons of the ester at position 3.

-

C3-Ester Methyl (3H): The -CH₃ protons of the ester at position 3.

It is critical to recognize that the two diethyl ester groups are chemically non-equivalent due to their different positions (C2 vs. C3) on the electronically asymmetric pyrrole ring. Therefore, they will give rise to two distinct sets of signals (two quartets and two triplets).

Theoretical ¹H NMR Spectral Prediction

Based on established principles of NMR spectroscopy, we can predict the key features of the spectrum: chemical shift, integration, and multiplicity.[2][3]

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups (like the carbonyls of the esters) deshield nearby protons, shifting their signals downfield (to a higher ppm value).[4]

-

N-H Proton: This proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet around δ 8.5-9.5 ppm . In a hydrogen-bond-accepting solvent like DMSO-d₆, it shifts significantly downfield to δ > 11.5 ppm .[5][6]

-

Aromatic Protons (H-4, H-5, H-6, H-7): These protons resonate in the characteristic aromatic region of δ 7.0-8.5 ppm .[7][8] The two electron-withdrawing ester groups at C2 and C3 will influence the electron density of the benzene ring. H-4 and H-7, being peri to the electron-deficient pyrrole ring, are expected to be the most deshielded and appear furthest downfield in this region.

-

Ester Methylene Protons (-OCH₂-): These protons are adjacent to an oxygen atom, which is strongly electronegative. This deshielding effect places their signals in the range of δ 4.2-4.5 ppm . We predict two distinct quartets, one for the C2-ester and one for the C3-ester.

-

Ester Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and will appear upfield, typically in the δ 1.2-1.5 ppm range. We predict two distinct triplets.

Integration

The area under each NMR signal is directly proportional to the number of protons generating that signal. The expected integration ratios are:

-

N-H: 1H

-

Aromatic Region (H-4, H-5, H-6, H-7): 4H total (each signal integrating to 1H)

-

-OCH₂- (C2): 2H

-

-OCH₂- (C3): 2H

-

-CH₃ (C2): 3H

-

-CH₃ (C3): 3H

Multiplicity (Spin-Spin Splitting)

Splitting of a signal is caused by the influence of neighboring non-equivalent protons, following the n+1 rule, where 'n' is the number of adjacent equivalent protons. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).

-

N-H Proton: Typically appears as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus.

-

Aromatic Protons: These protons form a coupled spin system.

-

H-4 will be split by H-5 (ortho coupling, J ≈ 7-9 Hz), appearing as a doublet.

-

H-7 will be split by H-6 (ortho coupling, J ≈ 7-9 Hz), appearing as a doublet.

-

H-5 will be split by H-4 (ortho) and H-6 (ortho), appearing as a triplet (or more accurately, a doublet of doublets if the coupling constants are different).

-

H-6 will be split by H-5 (ortho) and H-7 (ortho), also appearing as a triplet or doublet of doublets.

-

-

Ester Methylene Protons (-OCH₂-): Each CH₂ group is adjacent to a CH₃ group (n=3). Therefore, both methylene signals will appear as quartets (3+1=4 lines) with a typical ³J value of ~7.1 Hz.

-

Ester Methyl Protons (-CH₃): Each CH₃ group is adjacent to a CH₂ group (n=2). Therefore, both methyl signals will appear as triplets (2+1=3 lines) with a ³J value of ~7.1 Hz.

Experimental Protocol

The trustworthiness of NMR data hinges on a robust and well-documented experimental procedure.

Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its good solubilizing power and relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, particularly for ensuring the observation of exchangeable protons like N-H.

-

Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm. Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

NMR Data Acquisition Workflow

Caption: Standard workflow for acquiring a high-resolution ¹H NMR spectrum.

Typical Spectrometer Parameters (400 MHz):

-

Pulse Program: A standard 30° or 90° pulse sequence (e.g., zg30).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds (to allow for full relaxation of protons).

-

Number of Scans (NS): 16 or 32 scans are typically sufficient for good signal-to-noise.

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

Spectral Analysis and Data Summary

While an experimental spectrum for the title compound is not available in the provided search results, a predicted spectrum based on data from highly analogous compounds, such as methyl 1H-indole-2-carboxylate and diethyl phthalate, can be constructed with high confidence.[6]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~9.0 | 1H | br s | - |

| H -4 | ~8.15 | 1H | d | ~8.0 |

| H -7 | ~7.70 | 1H | d | ~8.2 |

| H -5 / H -6 | ~7.30 - 7.45 | 2H | m | - |

| C2-OCH₂ CH₃ | ~4.45 | 2H | q | ~7.1 |

| C3-OCH₂ CH₃ | ~4.38 | 2H | q | ~7.1 |

| C2-OCH₂CH₃ | ~1.42 | 3H | t | ~7.1 |

| C3-OCH₂CH₃ | ~1.35 | 3H | t | ~7.1 |

br s = broad singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Justification of Assignments:

-

The NH proton is assigned to the most downfield, broad signal.

-

The signals around 8.15 ppm and 7.70 ppm are assigned to H-4 and H-7 , respectively, as they are the most deshielded aromatic protons. Their multiplicity as doublets confirms they each have only one ortho neighbor.

-

The complex multiplet between 7.30-7.45 ppm accounts for the remaining two aromatic protons, H-5 and H-6 , which are coupled to each other and their respective ortho neighbors.

-

The two distinct quartets at ~4.45 ppm and ~4.38 ppm are assigned to the two non-equivalent methylene groups of the ethyl esters.

-

The two distinct triplets at ~1.42 ppm and ~1.35 ppm are assigned to the two non-equivalent methyl groups. The slight difference in their chemical shifts confirms their distinct electronic environments.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis reveals seven distinct signals corresponding to the unique proton environments within the molecule. The characteristic downfield signals for the indole NH and aromatic protons, combined with the two separate ethyl ester patterns (quartets and triplets), provide an unambiguous spectral fingerprint. This technical guide establishes a robust framework for the acquisition and interpretation of this data, empowering researchers to confidently verify the structure and purity of this versatile synthetic building block.

References

- Wen Zhu, Qianyun Zhang, Xingping Bao, Yanfei Lin, Guangyu Xu, and Hongwei Zhou. (2022). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Supporting Information, The Royal Society of Chemistry.

- University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

- TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.

- ResearchGate. (n.d.). ¹H NMR Data of Compounds 1−6 (in DMSO-d₆, 500 MHz, δ ppm).

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds.

- ResearchGate. (n.d.). ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1.

- Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB (bmse000097).

- ChemicalBook. (n.d.). Indole(120-72-9) ¹H NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Supporting information for Methylation of Indoles and Pyrroles.

- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins.

- University of California, Los Angeles. (n.d.). ¹H NMR: Intermediate Level, Spectrum 18 (Diethyl phthalate).

- ResearchGate. (n.d.). Figure S1. ¹H NMR spectrum (CDCl₃, 400 MHz) of ethyl 1H-indole-2-carboxylate.

- University of Wisconsin/ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts.

- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.

- ResearchGate. (n.d.). ¹H NMR chemical shifts and coupling constants of selected model compounds.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

- El-Sayed, N. N. E., et al. (2019). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.

- ChemicalBook. (n.d.). 1,2-DIETHYLBENZENE(135-01-3) ¹H NMR spectrum.

- University of California, Davis. (n.d.). Coupling constants for ¹H and ¹³C NMR.

- PubChem. (n.d.). Diethyl benzene-1,2-dicarboxylate;ethane-1,2-diol.

- PubChem. (n.d.). Diethyl 3-nitrobenzene-1,2-dicarboxylate.

- Oregon State University. (n.d.). ¹H NMR Chemical Shift.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of Diethyl 1H-indole-2,3-dicarboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Diethyl 1H-indole-2,3-dicarboxylate

Introduction

This compound is a significant heterocyclic compound, serving as a versatile scaffold in synthetic organic chemistry and drug discovery. Its indole core is a privileged structure found in numerous biologically active molecules. The presence of two sterically interacting ethyl ester groups at the 2- and 3-positions introduces unique chemical properties and reactivity. Accurate characterization of this molecule and its analogues is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) stands as the primary analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the causality behind selecting specific ionization techniques, predict and explain fragmentation patterns, and provide field-proven experimental protocols for both liquid and gas chromatography-mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to analyze this compound and interpret the resulting data.

Molecular Properties and Ionization Strategies

The structure of this compound (C₁₅H₁₇NO₄) dictates the optimal approach for its analysis. With a monoisotopic mass of 275.1158 Da, it is a small molecule with moderate polarity conferred by the two ester functionalities and the indole nitrogen. These features make it amenable to several ionization techniques.

Electrospray Ionization (ESI)

ESI is the premier technique for analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS). The molecule's structure contains multiple sites susceptible to protonation, primarily the nitrogen atom of the indole ring and the carbonyl oxygens of the ester groups.

-

Expertise & Causality: In positive-ion mode ESI (+), the analyte readily accepts a proton from the acidic mobile phase (e.g., containing 0.1% formic acid) to form a stable protonated molecule, [M+H]⁺ at m/z 276.1236. The formation of this pseudomolecular ion is highly efficient due to the basicity of the indole nitrogen. ESI is a soft ionization technique, meaning it imparts minimal excess energy to the ion. This is advantageous as it typically results in an abundant molecular ion peak, which is crucial for determining the molecular weight. In some cases, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed, depending on the purity of the solvents and sample matrix. ESI is particularly well-suited for high-throughput screening and quantitative studies using techniques like multiple reaction monitoring (MRM).[1]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is a viable alternative to ESI, particularly for molecules of moderate polarity that may not be as efficiently ionized by electrospray.[2]

-

Expertise & Causality: In APCI, a corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecule in the gas phase. This process also typically yields the protonated molecule [M+H]⁺. Since APCI involves a heated nebulizer, there is a slightly higher risk of thermal degradation or in-source fragmentation compared to ESI, but for a stable molecule like this compound, this is generally not a significant concern. APCI can sometimes offer better sensitivity for less polar compounds and is less susceptible to matrix effects like ion suppression.[2]

Electron Ionization (EI)

EI is the classic ionization technique used in Gas Chromatography-Mass Spectrometry (GC-MS). It requires the analyte to be volatile and thermally stable.

-

Expertise & Causality: this compound possesses sufficient volatility to be analyzed by GC-MS. EI is a hard ionization technique, bombarding the molecule with high-energy electrons (typically 70 eV). This results in the formation of a radical cation, M⁺• (m/z 275.1158), and induces extensive and reproducible fragmentation.[3] While the molecular ion peak may be less abundant than in ESI or APCI, the rich fragmentation pattern provides a detailed structural fingerprint that is highly valuable for unambiguous identification and library matching.

Fragmentation Pathways and Structural Elucidation

Understanding the fragmentation behavior of this compound is key to interpreting its mass spectrum. The patterns differ significantly between soft ionization (ESI/APCI) and hard ionization (EI) methods.

ESI Fragmentation (Tandem MS/MS)

In tandem mass spectrometry (MS/MS), the [M+H]⁺ ion (m/z 276.1) is isolated and subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation is dominated by losses from the two ethyl ester side chains.

-

Primary Fragmentation: The most favorable initial fragmentations involve the loss of neutral molecules from the ester groups.

-

Loss of Ethanol (-46 Da): A primary and often abundant fragmentation pathway is the neutral loss of ethanol, leading to a product ion at m/z 230.1. This occurs via cleavage of the C-O bond of the ester.

-

Loss of Ethene (-28 Da): A McLafferty-type rearrangement can lead to the loss of ethene from one of the ethyl groups, resulting in an ion at m/z 248.1.

-

-

Secondary Fragmentation: The primary fragment ions can undergo further dissociation.

-

Sequential Losses: The ion at m/z 230.1 (from loss of ethanol) can subsequently lose a molecule of carbon monoxide (CO, -28 Da) to form an ion at m/z 202.1. It can also lose a second molecule of ethanol to yield an ion at m/z 184.0.

-

-

Indole Core Fragments: At higher collision energies, fragmentation of the indole core itself can occur. Characteristic ions for indole derivatives are often observed at m/z 130 and 144, representing parts of the indole structure.[4]

Diagram: Proposed ESI-MS/MS Fragmentation Pathway

Caption: Proposed fragmentation of [M+H]⁺ in ESI-MS/MS.

EI Fragmentation

The EI mass spectrum will show a more complex pattern due to the higher energy input.

-

Molecular Ion: The molecular ion M⁺• at m/z 275 will be present, though its intensity may be low.

-

Key Fragment Ions:

-

Loss of Ethoxy Radical (•OC₂H₅, -45 Da): This is a classic alpha-cleavage for ethyl esters and is expected to be a major fragmentation pathway, yielding a prominent ion at m/z 230. This acylium ion is highly stabilized.

-

Loss of Ethyl Radical (•C₂H₅, -29 Da): Cleavage of the ethyl-oxygen bond gives an ion at m/z 246.

-

Sequential Losses: The m/z 230 ion is a key intermediate. It can subsequently lose CO (-28 Da) to form an ion at m/z 202, or lose the second ester group entirely.

-

Indole-based Fragments: An ion at m/z 158 can be formed by the loss of both ethoxycarbonyl groups. The base peak could correspond to a stable fragment arising from rearrangements of the indole core.

-

Diagram: Proposed EI Fragmentation Pathway

Caption: Major fragmentation routes from the molecular ion in EI-MS.

Experimental Protocols

Adherence to a validated protocol is essential for reproducible and accurate results.

Protocol 1: LC-MS/MS Analysis

This protocol is optimized for quantification and structural confirmation.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.

-

Perform serial dilutions to create working solutions and calibration standards, typically in the range of 1 ng/mL to 1000 ng/mL. The final dilution should be made in the initial mobile phase composition to ensure good peak shape.

-

-

Chromatographic Conditions:

-

HPLC System: A standard UHPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometer Conditions (Triple Quadrupole or Q-TOF):

-

Ionization Mode: ESI Positive (+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Instrument-specific (e.g., Desolvation Gas: 800 L/hr).

-

Scan Mode:

-

Full Scan: m/z 100-400 for initial characterization.

-

MS/MS: Isolate precursor ion m/z 276.1. Optimize collision energy (typically 15-30 eV) to obtain characteristic product ions (e.g., m/z 230.1, 202.1).

-

-

Protocol 2: GC-MS Analysis

This protocol is ideal for unambiguous identification through library matching.

-

Sample Preparation:

-

Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 50-100 µg/mL.

-

-

Gas Chromatograph Conditions:

-

GC System: Standard GC with a split/splitless injector.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-450.

-

Diagram: General Analytical Workflow

Caption: A generalized workflow for the MS analysis of the target compound.

Data Summary and Interpretation

The expected results from the analyses are summarized below.

| Parameter | LC-ESI-MS/MS | GC-EI-MS |

| Ionization Mode | Electrospray (ESI), Positive | Electron Ionization (EI) |

| Molecular Ion | [M+H]⁺ at m/z 276.1 | M⁺• at m/z 275.1 |

| Key Fragments | m/z 230.1 (-C₂H₅OH) m/z 202.1 (-C₂H₅OH, -CO) m/z 248.1 (-C₂H₄) | m/z 230.1 (-•OC₂H₅) m/z 202.1 (-•OC₂H₅, -CO) m/z 158.1 |

| Primary Use Case | Quantification, high-throughput analysis, metabolite ID. | Unambiguous structural confirmation, purity analysis. |

Trustworthiness through Self-Validation: The described protocols form a self-validating system. The molecular weight determined by the [M+H]⁺ ion in LC-MS must correlate with the M⁺• ion from GC-MS. Furthermore, the key fragment ions observed across both techniques (e.g., the prominent m/z 230 ion) should be consistent, arising from the loss of an ethoxy radical in EI and ethanol in ESI-CID. This cross-technique confirmation provides a high degree of confidence in the compound's identification.

Conclusion

The mass spectrometric analysis of this compound is robust and versatile, achievable through both LC-MS and GC-MS platforms. For sensitive quantification and analysis in complex matrices, LC-MS with electrospray ionization is the method of choice, capitalizing on the efficient formation of the [M+H]⁺ ion. For definitive structural elucidation and library-based confirmation, GC-MS with electron ionization provides an information-rich fragmentation pattern that serves as a reliable fingerprint. By understanding the fundamental principles of ionization and the predictable fragmentation pathways of the ester groups and indole core, researchers can confidently characterize this important molecule and its derivatives.

References

- Vertex AI Search. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC - NIH.

- Vertex AI Search. (n.d.). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI.

- Vertex AI Search. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH.

- Vertex AI Search. (n.d.). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate.

- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

Sources

The Elucidation of Indole Dicarboxylate Scaffolds: A Technical Guide to the Crystal Structure of Diethyl Indolizine-1,3-dicarboxylate, a Close Analog of Diethyl 1H-indole-2,3-dicarboxylate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the structural elucidation of key indole dicarboxylate scaffolds, compounds of significant interest in medicinal chemistry and drug discovery. While a comprehensive, publicly available crystal structure determination for Diethyl 1H-indole-2,3-dicarboxylate remains elusive in prominent structural databases, this guide provides a detailed analysis of a closely related and structurally informative analog: Diethyl indolizine-1,3-dicarboxylate . The structural insights gleaned from this analog, combined with synthetic methodologies and the known biological relevance of the indole-2,3-dicarboxylate core, offer a robust framework for understanding this important class of molecules.

Introduction: The Significance of the Indole Dicarboxylate Core

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical drug candidates. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for designing molecules that can modulate a wide array of biological targets. The introduction of dicarboxylate functionalities, as seen in this compound, further enhances the molecular complexity and potential for targeted interactions, making these compounds valuable building blocks in the synthesis of novel therapeutic agents. Derivatives of the indole scaffold have shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis and Crystallization of Indole Dicarboxylates

The synthesis of diethyl 1H-indole-2,3-dicarboxylates can be achieved through various methods, including the rhodium-catalyzed C-H annulation of arylhydrazines with maleates. This approach offers a one-step synthesis with good functional group tolerance.

Experimental Protocol: Synthesis of Diethyl Indolizine-1,3-dicarboxylate

A representative synthesis for the analogous diethyl indolizine-1,3-dicarboxylate involves a 1,3-dipolar cycloaddition reaction.

Step 1: Reaction Setup

-

In a round-bottom flask, N-(ethoxycarbonylmethyl)pyridinium bromide and ethyl acrylate are dissolved in dimethylformamide (DMF).

-

Triethylamine (NEt₃) is added as a base.

Step 2: Reaction Execution

-

Chromium trioxide (CrO₃) is added to the mixture.

-

The reaction is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 4: Crystallization

-

Colorless crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified product in ethyl acetate at room temperature.

Crystal Structure Analysis of Diethyl Indolizine-1,3-dicarboxylate

Single-crystal X-ray diffraction analysis of diethyl indolizine-1,3-dicarboxylate provides critical insights into its three-dimensional structure, which can be extrapolated to understand the probable conformation of the closely related this compound.

Crystallographic Data

The crystallographic data for diethyl indolizine-1,3-dicarboxylate is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₅NO₄ |

| Molecular Weight | 261.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.941(2) |

| b (Å) | 19.700(4) |

| c (Å) | 8.622(2) |

| β (°) | 101.770(3) |

| Volume (ų) | 1320.5(5) |

| Z | 4 |

| Temperature (K) | 291 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.315 Mg/m³ |

| R-factor (%) | 5.0 |

Molecular Geometry and Conformation

The molecule of diethyl indolizine-1,3-dicarboxylate is essentially planar. The dihedral angles between the indolizine ring system and the carboxylate side chains at positions 1 and 3 are minimal, indicating a high degree of conjugation. This planarity is a key feature that would likely be shared by this compound, influencing its packing in the solid state and its interaction with biological macromolecules.

The bond lengths and angles within the indolizine ring are consistent with those of other aromatic heterocyclic systems. The nitrogen atom introduces a slight asymmetry into the electronic distribution of the ring system.

Below is a diagram illustrating the molecular structure of Diethyl Indolizine-1,3-dicarboxylate.

Caption: Molecular structure of Diethyl Indolizine-1,3-dicarboxylate.

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, molecules of diethyl indolizine-1,3-dicarboxylate are linked into dimers through weak C-H···O hydrogen bonds. These dimers are further interconnected to form a three-dimensional network. This type of weak hydrogen bonding is a common feature in the crystal packing of indole derivatives and plays a crucial role in stabilizing the crystal structure. For this compound, the presence of the N-H proton would introduce the possibility of stronger N-H···O hydrogen bonding, which would likely dominate the crystal packing, leading to the formation of robust supramolecular synthons.

The workflow for single-crystal X-ray diffraction is depicted below.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Applications in Drug Discovery

The indole-2,3-dicarboxylate scaffold is a versatile starting point for the synthesis of a variety of biologically active molecules. The presence of two ester groups allows for differential functionalization, leading to the creation of diverse chemical libraries for high-throughput screening. The core structure has been identified in compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. The structural information presented here provides a solid foundation for structure-based drug design efforts targeting novel therapeutics.

Conclusion

While the specific crystal structure of this compound is not yet publicly documented, a detailed analysis of the closely related diethyl indolizine-1,3-dicarboxylate provides invaluable insights into the likely structural features of this important class of compounds. The planarity of the core, the potential for strong hydrogen bonding, and the synthetic accessibility of these scaffolds underscore their importance in modern drug discovery. Further research to elucidate the precise crystal structure of this compound is warranted and would be a valuable contribution to the field.

References

- (Reference to a general organic chemistry textbook discussing indole chemistry - not

-

Sun, H.-S., Li, Y.-L., Xu, N., Xu, H., & Zhang, J.-D. (2012). Diethyl 3,3′-(phenylmethylene)bis(1H-indole-2-carboxylate). Acta Crystallographica Section E: Structure Reports Online, 68(9), o2764. [Link]

- (Reference to a review on hydrogen bonding in crystal engineering - not

-

Sun, H.-S., Li, Y.-L., Jiang, H., Chen, Y.-L., & Hu, Y.-D. (2017). Crystal structure of diethyl 3,3′-[(4-nitrophenyl)methylene]bis(1H-indole-2-carboxylate). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1956–1958. [Link]

- (Reference to a paper on the applications of indole-2,3-dicarboxylates - not

- (Reference to a paper on the applications of indole-2,3-dicarboxylates - not

- (Reference to a paper on the applications of indole-2,3-dicarboxylates - not

- (Reference to a paper on the applications of indole-2,3-dicarboxylates - not

- (Reference to a paper on the applications of indole-2,3-dicarboxylates - not

- (Reference to a paper on the applications of indole-2,3-dicarboxylates - not

-

Wang, Y., et al. (2020). Synthesis of 1H-Indole-2,3-dicarboxylates via Rhodium-Catalyzed C-H Annulation of Arylhydrazines with Maleates. The Journal of Organic Chemistry, 85(19), 12544–12552. [Link]

- (Reference to a general textbook on X-ray crystallography - not

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. [Link]

-

Zhang, X.-J., et al. (2011). Diethyl indolizine-1,3-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o123. [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. [Link]

- (Reference to a general organic chemistry textbook - not

An In-Depth Technical Guide to the Physicochemical Properties of Diethyl 1H-indole-2,3-dicarboxylate

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, represents one of the most vital heterocyclic scaffolds in medicinal chemistry. Its derivatives are abundant in nature and form the structural core of numerous pharmaceuticals and biologically active compounds. Diethyl 1H-indole-2,3-dicarboxylate is a prominent member of this family, serving as a versatile synthetic intermediate for more complex molecular architectures. The strategic placement of two diethyl ester functionalities on the pyrrole moiety offers unique electronic properties and multiple points for chemical modification. This guide provides a comprehensive technical overview of its synthesis, core physicochemical properties, detailed spectroscopic analysis, and its potential in the landscape of modern drug discovery for researchers, scientists, and drug development professionals.

Core Physicochemical Characteristics

The physicochemical properties of this compound dictate its behavior in both chemical reactions and biological systems. These parameters are fundamental for designing synthetic routes, developing purification protocols, and formulating potential drug candidates.

| Property | Value / Description | Source / Method |

| CAS Number | 128942-88-1 | [1][2] |

| Molecular Formula | C₁₄H₁₅NO₄ | [1][3] |

| Molecular Weight | 261.27 g/mol | [3] |

| Appearance | Expected to be a colorless or white crystalline solid, based on related indole esters.[4][5] | Analogy |

| Melting Point | Data not available. Related compounds like 6-Chloro-3-methyl-1H-indole and 2,3-Dimethyl-1H-indole have melting points in the range of 103-116 °C.[6] | Inference |

| Boiling Point | 397.89 °C (Predicted) | [3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, DMSO, chloroform) and sparingly soluble in water.[7] | Structural Inference |

| Topological Polar Surface Area (TPSA) | 68.4 Ų | [3] |

| XLogP3 | 2.8 (Predicted) | [3] |

Modern Synthetic Strategy: Rhodium-Catalyzed C-H Annulation

The construction of the indole-2,3-dicarboxylate core can be efficiently achieved through modern catalytic methods. One such state-of-the-art approach is the rhodium-catalyzed tandem C-H activation and annulation of arylhydrazines with maleate esters. This method offers high atom economy and functional group tolerance.[8]

Conceptual Workflow for Synthesis

Caption: Rhodium-catalyzed synthesis of the indole dicarboxylate core.

Experimental Protocol: Synthesis of 1H-Indole-2,3-dicarboxylates

This protocol is a generalized representation based on modern C-H activation strategies.[8]

-

Reaction Setup: To a sealable pressure tube, add the substituted 2-acetyl-1-phenylhydrazine (1.0 equiv.), the maleate ester (1.2-1.5 equiv.), a rhodium catalyst (e.g., [Cp*RhCl₂]₂, 1-5 mol%), an additive (e.g., NaOAc, 1.0 equiv.), and an oxidant (e.g., Ag₂CO₃, 1.0-2.0 equiv.).

-

Solvent Addition: Add a suitable solvent (e.g., 1,2-dichloroethane or methanol) to the tube.

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at a temperature ranging from 80 to 140 °C.

-

Monitoring: Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove solid residues. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1H-indole-2,3-dicarboxylate product.

Causality Insight: The use of a rhodium(III) catalyst is crucial as it facilitates the initial C-H bond activation on the aryl ring of the hydrazine derivative. The oxidant is necessary to regenerate the active catalytic species, allowing the catalytic cycle to proceed. The choice of solvent and temperature is optimized to ensure both reactants are soluble and the activation energy barrier is overcome without degrading the product.

Comprehensive Spectroscopic Analysis

Structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data is predicted based on established principles and data from analogous structures.[8][9][10]

¹H Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides detailed information about the proton environment.

-

δ ~10.0-11.0 ppm (singlet, 1H): This downfield signal corresponds to the N-H proton of the indole ring. Its chemical shift can be broad and is sensitive to solvent and concentration.

-

δ ~7.2-8.0 ppm (multiplet, 4H): These signals represent the four protons on the benzene portion of the indole ring. The specific splitting patterns (doublets, triplets) will depend on their relative positions.

-

δ ~4.4 ppm (quartet, 4H): Two overlapping quartets corresponding to the two -O-CH₂- methylene groups of the ethyl esters. The quartet splitting arises from coupling with the adjacent methyl protons.

-

δ ~1.4 ppm (triplet, 6H): Two overlapping triplets for the two -CH₃ methyl groups of the ethyl esters, with splitting caused by the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number and type of carbon atoms.

-

δ ~160-170 ppm: Two signals for the carbonyl carbons (C=O) of the ester groups.

-

δ ~110-140 ppm: Six signals corresponding to the carbons of the indole ring system (four from the benzene part and two from the pyrrole part that are not attached to the esters).

-

δ ~61-63 ppm: Two signals for the oxymethylene carbons (-O-CH₂) of the ethyl groups.

-

δ ~14-15 ppm: Two signals for the methyl carbons (-CH₃) of the ethyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

~3300-3400 cm⁻¹ (sharp, medium): N-H stretching vibration of the indole ring.

-

~2900-3100 cm⁻¹ (medium): C-H stretching vibrations from the aromatic ring and the ethyl groups.

-

~1700-1730 cm⁻¹ (strong, sharp): C=O stretching vibration, characteristic of the conjugated ester carbonyl groups. This is a highly diagnostic peak.[8]

-

~1200-1300 cm⁻¹ (strong): C-O stretching vibration of the ester linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 261, corresponding to the molecular weight of the compound [C₁₄H₁₅NO₄]⁺.[3]

-

Key Fragments: Expect to see fragmentation patterns corresponding to the loss of ethoxy groups (-OEt, m/z = 45) and ethyl groups (-CH₂CH₃, m/z = 29), leading to significant peaks at m/z = 216 and m/z = 232. Further fragmentation can involve the loss of carbon monoxide (CO) or carbon dioxide (CO₂).

Workflow for Spectroscopic Structural Elucidation

Caption: Integrated workflow for structural verification.

Reactivity and Potential Applications in Drug Discovery

The indole ring is electron-rich, making it susceptible to electrophilic substitution, typically at the C3 position. However, in this compound, this position is already substituted. The ester groups at the C2 and C3 positions can undergo typical ester reactions such as hydrolysis to the corresponding dicarboxylic acid or amidation to form amides, providing avenues for further derivatization.

The indole framework is considered a "privileged scaffold" because it can interact with a wide range of biological targets. Indole derivatives have demonstrated a vast array of therapeutic applications.

-

Anticancer Agents: Many indole-based compounds exhibit potent antiproliferative activity against various human cancer cell lines.

-

Anti-inflammatory Agents: The indole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antiviral Agents: Functionalized indoles have shown promise in combating bacterial, fungal, and viral infections.

-

Neurological Applications: The indole structure is famously part of the neurotransmitter serotonin, and its derivatives are explored for treating neurodegenerative diseases.

This compound serves as a key starting material for accessing novel compounds within these therapeutic areas. The two ester groups can be differentially modified or converted into other functional groups to fine-tune the molecule's steric and electronic properties for optimal target binding and pharmacokinetic profiles.

Caption: Therapeutic potential stemming from the core indole structure.

Conclusion

This compound is more than just a chemical entity; it is a gateway to a vast chemical space of potentially therapeutic agents. A thorough understanding of its physicochemical properties, spectroscopic signatures, and synthetic accessibility is paramount for any researcher aiming to leverage its structural features. This guide provides the foundational knowledge required to confidently handle, characterize, and modify this valuable compound, paving the way for future innovations in drug discovery and materials science.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Supplementary Information. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). Retrieved from [Link]

-

Gu, L., & Li, X. (n.d.). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl indole-2,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsigma. (n.d.). diethyl-4-1H-indole-2,3-dicarboxylate [128942-88-1]. Retrieved from [Link]

-

Marx, A., et al. (n.d.). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Sun, H. S., et al. (n.d.). Diethyl 3,3′-(phenylmethylene)bis(1H-indole-2-carboxylate). National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl indolizine-1,3-dicarboxylate. Retrieved from [Link]

Sources

- 1. diethyl-4-1H-indole-2,3-dicarboxylate [128942-88-1] | Chemsigma [chemsigma.com]

- 2. 128942-88-1|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl 1,3-dimethyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethyl 3,3′-(phenylmethylene)bis(1H-indole-2-carboxylate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diethyl indolizine-1,3-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Diethyl 1H-indole-2,3-dicarboxylate: Exploring a Privileged Scaffold in Drug Discovery

Abstract

The indole nucleus represents a cornerstone in medicinal chemistry, serving as the foundational scaffold for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the potential biological activities of Diethyl 1H-indole-2,3-dicarboxylate, a member of the indole dicarboxylate family. While direct biological data for this specific molecule is emerging, this document synthesizes information from structurally related indole derivatives to postulate and provide a framework for investigating its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering insights into potential mechanisms of action, detailed experimental protocols for biological evaluation, and a forward-looking perspective on its application in modern drug discovery. We will delve into its potential as an antimicrobial, anticancer, and anti-inflammatory agent, and explore its possible role as an enzyme inhibitor, providing a comprehensive roadmap for future research.

Introduction: The Indole Scaffold and the Promise of this compound

The indole ring system is a ubiquitous heterocyclic motif found in numerous natural products and synthetic molecules, demonstrating a remarkable spectrum of pharmacological properties.[1][2] Its inherent ability to mimic peptide structures and engage in various biological interactions has cemented its status as a "privileged scaffold" in drug design.[1][2] From anticancer agents to antimicrobial and anti-inflammatory drugs, the versatility of the indole core is well-documented.[1][3][4][5][6]